molecular formula C15H10BrClN2O2 B147079 3-Hydroxyphenazepam CAS No. 70030-11-4

3-Hydroxyphenazepam

Cat. No.: B147079
CAS No.: 70030-11-4
M. Wt: 365.61 g/mol
InChI Key: KRJKJUWAZOWXNV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxyphenazepam, a benzodiazepine, primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote a calming effect.

Mode of Action

This compound acts as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This means it enhances the effect of the neurotransmitter GABA at this receptor, increasing the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus leading to an overall decrease in brain activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA at the GABA A receptor, this compound increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

It is known that it is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . The ratio of the concentration of phenazepam and this compound in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a range of effects, including hypnotic, sedative, anxiolytic, and anticonvulsant properties . It’s worth noting that relative to phenazepam, this compound has diminished myorelaxant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the individual’s metabolic rate, the presence of other substances, and genetic factors can influence how the drug is metabolized and its overall effect . .

Biochemical Analysis

Biochemical Properties

3-Hydroxyphenazepam, like other benzodiazepines, behaves as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor . This interaction enhances the effect of GABA, the major inhibitory neurotransmitter in the brain, leading to the sedative and anxiolytic effects of the drug .

Cellular Effects

This compound’s interaction with the GABA A receptor influences various cellular processes. By enhancing GABAergic inhibition, it can affect neuronal excitability, potentially influencing cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the benzodiazepine site of the GABA A receptor . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the ratio of the concentration of phenazepam and this compound in brain and blood was determined in mice and reported to be around 1.1–1.3 for phenazepam and 0.83–0.93 for this compound .

Metabolic Pathways

This compound is produced through the phase I metabolism of phenazepam, involving hydroxylation . The metabolite then undergoes phase II metabolism and is excreted as a glucuronide .

Transport and Distribution

A study has shown that the kinetics of labeled this compound after its intravenous and transdermal administration was studied, revealing a biphasic kinetic of drug distribution in the organism .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a small, lipophilic molecule, it is likely to diffuse freely across cellular membranes. Its site of action, the GABA A receptor, is located in the neuronal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenazepam typically involves the hydroxylation of phenazepam. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl group at the third position of the diazepine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyphenazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the third position, which alters its pharmacokinetic properties compared to phenazepam. This modification results in diminished myorelaxant properties while maintaining its sedative and anxiolytic effects .

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJKJUWAZOWXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990281
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70030-11-4
Record name 3-Hydroxyphenazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70030-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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